

Compound Profile and Physicochemical Properties

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Compound of Interest

Compound Name: *(R)-1-(3-Chlorophenyl)ethanol*

Cat. No.: B048549

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(R)-1-(3-Chlorophenyl)ethanol is an enantiomerically pure secondary alcohol. Its stereogenic center and the presence of a chlorophenyl group make it a valuable synthon for the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).^[1] The precise control of stereochemistry is often critical for a drug's efficacy and safety, making enantiopure intermediates like this essential.^[2]

The definitive identifier for this specific enantiomer is its Chemical Abstracts Service (CAS) number: 120121-01-9.^[3] It is crucial to distinguish this from the CAS number for the racemic mixture, 1-(3-Chlorophenyl)ethanol, which is 6939-95-3.^{[4][5][6][7]}

Table 1: Physicochemical Properties of **(R)-1-(3-Chlorophenyl)ethanol**

Property	Value	Source(s)
CAS Number	120121-01-9	[3]
Molecular Formula	C ₈ H ₉ ClO	[3]
Molecular Weight	156.61 g/mol	[3]
IUPAC Name	(1R)-1-(3-chlorophenyl)ethanol	[1]
Synonyms	(R)-1-(3-Chlorophenyl)ethanol	
Appearance	Colorless to Yellow Liquid	
Boiling Point	~230 °C	
Storage	Sealed in dry, 2-8°C	
InChI Key	QYUQVBHGBPRDKN- ZCFIWIBFSA-N	[1]

Strategic Synthesis of Enantiopure (R)-1-(3-Chlorophenyl)ethanol

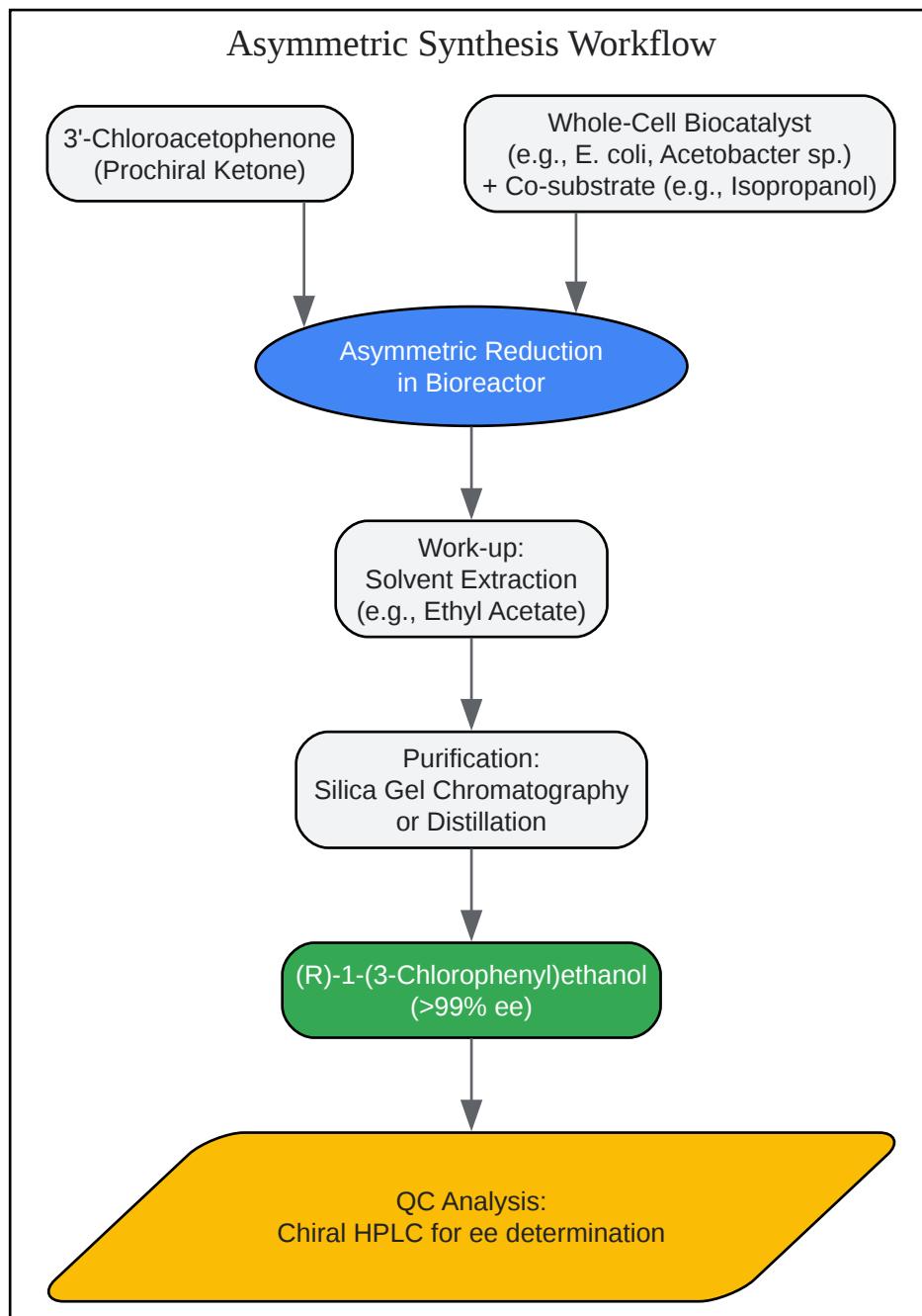
Obtaining this chiral alcohol in high enantiomeric purity is paramount. The two primary strategies employed are direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. The choice between these methods often depends on factors like cost, scalability, and desired enantiomeric excess (ee).

Asymmetric Synthesis via Prochiral Ketone Reduction

The most elegant and atom-economical approach is the direct asymmetric reduction of the corresponding prochiral ketone, 3'-chloroacetophenone.[\[1\]](#) This strategy leverages chiral catalysts or enzymes to selectively deliver a hydride to one face of the carbonyl group, preferentially forming the (R)-enantiomer.

Causality of Method Choice: Biocatalytic reduction, utilizing whole-cell systems or isolated alcohol dehydrogenases (ADHs), is often favored in industrial settings. This preference stems from the exceptionally high enantioselectivity (often >99% ee), mild reaction conditions

(ambient temperature and pressure, aqueous media), and the avoidance of heavy metal catalysts, aligning with green chemistry principles.[1]



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Asymmetric synthesis of **(R)-1-(3-Chlorophenyl)ethanol**.

Protocol: Biocatalytic Asymmetric Reduction of 3'-Chloroacetophenone

This protocol is a representative example and requires optimization based on the specific biocatalyst and equipment available.

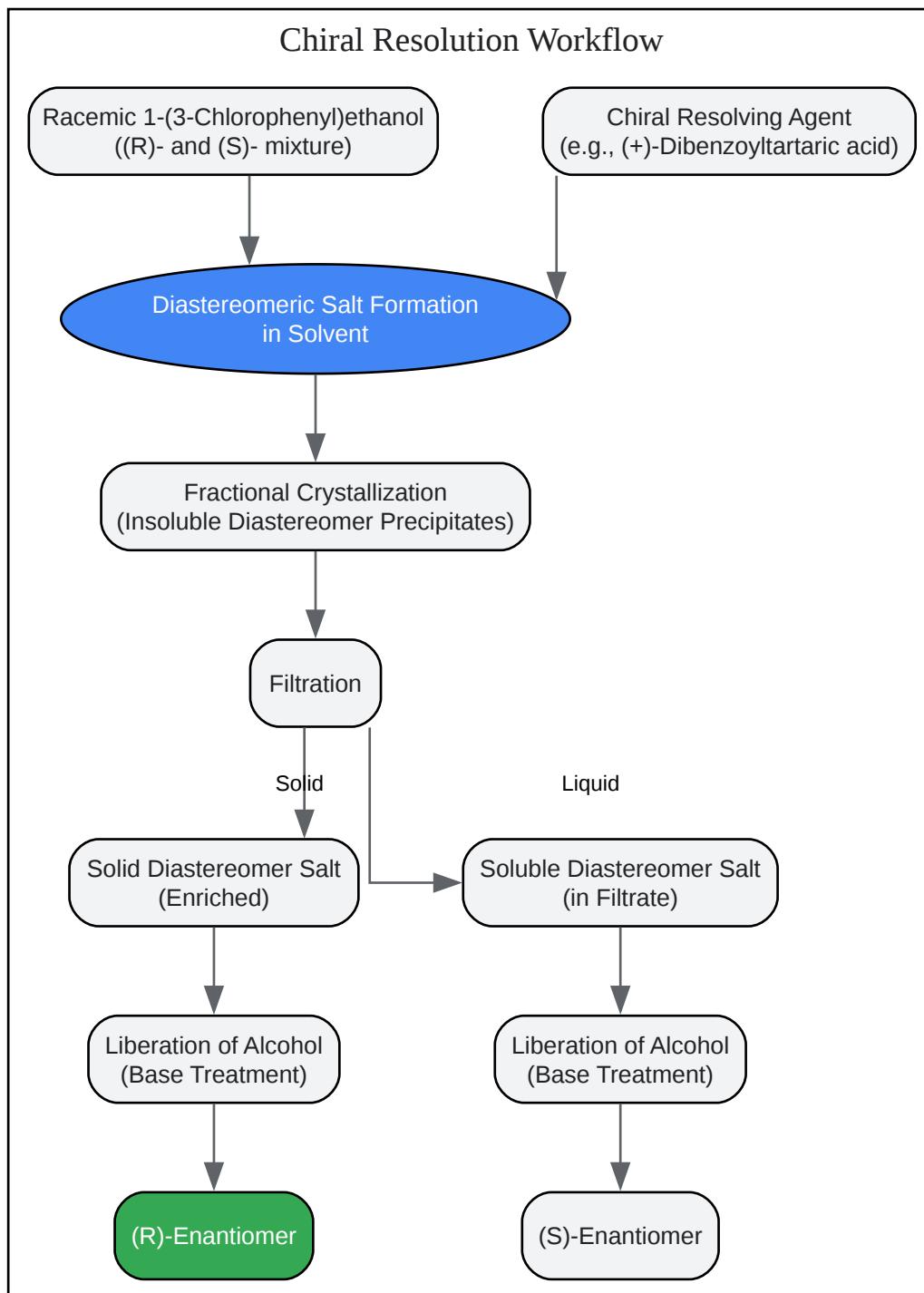
- **Biocatalyst Preparation:** Cultivate a microorganism known to express a suitable carbonyl reductase (e.g., Acetobacter sp. CCTCC M209061) in an appropriate growth medium until the desired cell density is reached. Harvest the cells via centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.0).[\[1\]](#)
- **Reaction Setup:** In a temperature-controlled reactor, suspend the harvested microbial cells in a buffered solution. Add isopropanol, which serves as both a co-substrate and a source of reducing equivalents for cofactor (NADPH/NADH) regeneration.
- **Substrate Addition:** Dissolve 3'-chloroacetophenone in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reactor to initiate the reduction. The substrate concentration must be optimized to avoid inhibition of the enzyme.
- **Reaction Monitoring:** Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product over time using chiral chromatography (GC or HPLC).
- **Work-up and Extraction:** Once the reaction reaches completion, separate the biomass by centrifugation or filtration. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the highly pure (R)-enantiomer.

Chiral Resolution of Racemic 1-(3-Chlorophenyl)ethanol

An alternative strategy involves the preparation of the racemic alcohol followed by separation of the enantiomers. Classical resolution is a well-established method that relies on the formation of diastereomeric salts with a chiral resolving agent.[\[8\]](#)

Principle of Resolution: The two enantiomers of the alcohol react with a single enantiomer of a chiral acid (the resolving agent) to form two different diastereomeric salts. These diastereomers

have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[9]



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Classical resolution of racemic 1-(3-Chlorophenyl)ethanol.

Analytical Validation: Enantiomeric Purity Determination

The accurate determination of enantiomeric excess (ee) is a non-negotiable step in the quality control of chiral compounds.[10][11] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard technique for this analysis due to its robustness, accuracy, and reproducibility.[12][13]

Core Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for separating aromatic alcohols like 1-(3-Chlorophenyl)ethanol.[11][14]

Table 2: Representative Chiral HPLC Method Parameters

Parameter	Condition	Rationale
Column	Polysaccharide-based CSP (e.g., Chiralcel® OD-H)	Proven selectivity for this class of compounds.[14]
Mobile Phase	n-Hexane / Isopropanol (e.g., 90:10 v/v)	Normal phase elution provides good chiral recognition.[14]
Flow Rate	0.5 - 1.0 mL/min	Lower flow rates can enhance resolution.[14]
Temperature	25°C (controlled)	Temperature impacts chiral recognition and must be stable.[14]
Detection	UV at 210 nm or 254 nm	The phenyl ring provides strong chromophores for UV detection.[14]

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

- System Preparation: Equilibrate the Chiral HPLC system, including the specified CSP column, with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
[\[14\]](#)
- Sample Preparation: Accurately prepare a solution of the **(R)-1-(3-Chlorophenyl)ethanol** sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 μ m syringe filter to remove particulates.
[\[14\]](#)
- Injection: Inject a fixed volume (e.g., 10 μ L) of the prepared sample onto the column.
- Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks.
- Calculation of Enantiomeric Excess (ee):
 - Identify the peak areas for the (R)-enantiomer (Area_R) and the (S)-enantiomer (Area_S).
 - Calculate the ee using the formula: $ee (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$

This protocol provides a self-validating system; the presence of a distinct, well-resolved peak for the undesired (S)-enantiomer would immediately indicate incomplete synthesis or resolution.

Applications in Drug Development and Research

(R)-1-(3-Chlorophenyl)ethanol is not typically a therapeutic agent itself but serves as a high-value chiral precursor.
[\[1\]](#) Its utility is primarily in:

- Synthesis of Chiral APIs: It is a key intermediate for building more complex molecules where the stereochemistry at the benzylic carbon is crucial for biological activity. Analogous chiral alcohols are vital for synthesizing certain azole antifungal agents and other pharmaceuticals.
[\[2\]](#)
- Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, having access to both pure enantiomers allows researchers to probe the stereochemical requirements of a

biological target (e.g., an enzyme or receptor). This is fundamental to understanding the drug's mechanism of action and optimizing its design.[\[1\]](#)

- Development of Chiral Catalysts and Ligands: The hydroxyl group can be further functionalized to create chiral ligands for asymmetric catalysis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

(R)-1-(3-Chlorophenyl)ethanol is a cornerstone chiral intermediate whose value is defined by its enantiomeric purity. A thorough understanding of the competing synthesis strategies—asymmetric reduction versus chiral resolution—allows scientists to select the most appropriate route based on economic and quality requirements. Furthermore, rigorous analytical validation, primarily through chiral HPLC, is indispensable to guarantee the stereochemical integrity of the final product and any subsequent APIs derived from it. This guide provides the foundational knowledge and actionable protocols necessary for the effective utilization of this important chemical entity in a research and development setting.

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